

# Brilaroxazine Phase III Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Brilaroxazine |           |
| Cat. No.:            | B606366       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, study design, and methodologies employed in the Phase III clinical trials of **Brilaroxazine** (RP5063) for the treatment of schizophrenia. The information is intended to guide researchers and professionals in understanding the clinical development of this novel neuromodulator.

# I. Quantitative Data Summary

The following tables summarize the key quantitative data from the **Brilaroxazine** Phase III clinical trials, primarily the RECOVER and the upcoming RECOVER-2 studies.

Table 1: Brilaroxazine Phase III Clinical Trial Dosage Regimens[1][2][3][4][5]



| Trial                                | Dosage Arms                                              | Frequency                  | Duration                   | Patient<br>Population   |
|--------------------------------------|----------------------------------------------------------|----------------------------|----------------------------|-------------------------|
| RECOVER                              | 15 mg<br>Brilaroxazine                                   | Once Daily                 | 28 days (double-<br>blind) | Acute<br>Schizophrenia  |
| 50 mg<br>Brilaroxazine               | Once Daily                                               | 28 days (double-<br>blind) | Acute<br>Schizophrenia     |                         |
| Placebo                              | Once Daily                                               | 28 days (double-<br>blind) | Acute<br>Schizophrenia     | _                       |
| RECOVER<br>(Open-Label<br>Extension) | 15 mg, 30 mg, or<br>50 mg<br>Brilaroxazine<br>(flexible) | Once Daily                 | 52 weeks                   | Stable<br>Schizophrenia |
| RECOVER-2                            | 30 mg<br>Brilaroxazine                                   | Once Daily                 | 28 days                    | Acute<br>Schizophrenia  |
| 50 mg<br>Brilaroxazine               | Once Daily                                               | 28 days                    | Acute<br>Schizophrenia     |                         |
| Placebo                              | Once Daily                                               | 28 days                    | Acute<br>Schizophrenia     | _                       |

Table 2: Patient Demographics and Enrollment in the RECOVER Trial



| Characteristic          | Value                         |
|-------------------------|-------------------------------|
| Total Enrolled          | 411                           |
| 15 mg Brilaroxazine Arm | 140                           |
| 50 mg Brilaroxazine Arm | 134                           |
| Placebo Arm             | 137                           |
| Age Range               | 18-65 years                   |
| Diagnosis               | DSM-5 Diagnosed Schizophrenia |
| Disease Duration        | 1-20 years                    |
| Baseline PANSS Score    | 80-120                        |
| Baseline CGI-S Score    | ≥4                            |

# **II. Experimental Protocols**

The following sections detail the methodologies for key experiments conducted in the **Brilaroxazine** Phase III trials, based on publicly available information.

## **Study Design and Patient Population**

The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study. A subsequent open-label extension (OLE) study is ongoing to evaluate long-term safety and tolerability. The upcoming RECOVER-2 trial will also be a randomized, double-blind, placebo-controlled study.

#### **Inclusion Criteria:**

- Age 18 to 65 years.
- Diagnosis of schizophrenia according to DSM-5 criteria.
- Acute exacerbation of psychotic symptoms.
- Informed consent provided by the patient or their legally authorized representative.



#### **Exclusion Criteria:**

- History of treatment-resistant schizophrenia.
- Certain concurrent medications, including other antipsychotics, monoamine oxidase inhibitors, and strong CYP3A4 inhibitors/inducers.
- Significant unstable medical conditions.

## **Efficacy and Safety Assessments**

- a) Positive and Negative Syndrome Scale (PANSS)
- Objective: To assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
- Methodology: The PANSS is a 30-item rating scale administered by trained and calibrated clinicians. The assessment is conducted through a semi-structured interview with the patient and information from their caregivers. Each item is rated on a 7-point scale, and the total score, as well as subscale scores for positive, negative, and general psychopathology, are calculated. In the RECOVER trial, the primary endpoint was the change in the total PANSS score from baseline to Day 28.
- b) Clinical Global Impression Severity (CGI-S) and Improvement (CGI-I)
- Objective: To provide a clinician's overall assessment of the severity of the patient's illness and any improvement over time.
- Methodology: The CGI-S is a 7-point scale where the clinician rates the severity of the
  patient's illness at a given time point, considering all available information. The CGI-I is also
  a 7-point scale where the clinician assesses how much the patient's illness has improved or
  worsened relative to a baseline state. These assessments are based on the clinician's global
  impression and are a key secondary endpoint in the trials.
- c) Personal and Social Performance (PSP) Scale
- Objective: To evaluate the patient's social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive



behaviors.

Methodology: The PSP is a 100-point single-item rating scale, divided into 10 equal intervals.
 A trained rater assesses the patient's level of functioning over the preceding month based on an interview with the patient and, if possible, a caregiver.

#### d) Safety Monitoring

 Methodology: Safety and tolerability were assessed through the monitoring of treatmentemergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including metabolic panels and prolactin levels).

# III. Signaling Pathways and Experimental Workflows Brilaroxazine Mechanism of Action

**Brilaroxazine** is a multimodal neuromodulator that acts as a dopamine-serotonin system stabilizer. Its mechanism involves partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted activity is believed to contribute to its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia while potentially offering a favorable side-effect profile.





Click to download full resolution via product page

Caption: **Brilaroxazine**'s multimodal mechanism of action on dopamine and serotonin receptors.

## **Phase III Clinical Trial Workflow**

The workflow for the **Brilaroxazine** Phase III clinical trials follows a standard, rigorous process to ensure patient safety and data integrity.





Click to download full resolution via product page

Caption: A simplified workflow of the **Brilaroxazine** Phase III clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Brilaroxazine for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. revivapharma.com [revivapharma.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Brilaroxazine Phase III Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#brilaroxazine-dosage-in-phase-iii-clinicaltrials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com